(3'-Nitro[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the benzene rings, and a methanol group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol typically involves the nitration of biphenyl followed by the introduction of a methanol group. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobiphenyl. This intermediate can then be reduced and reacted with formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production methods for (3’-Nitro[1,1’-biphenyl]-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Produces 3’-Nitro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Produces (3’-Amino[1,1’-biphenyl]-3-yl)methanol.
Substitution: Produces various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobiphenyl: Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.
(3’-Amino[1,1’-biphenyl]-3-yl)methanol: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
3’-Methoxy[1,1’-biphenyl]-3-yl)methanol: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical properties and reactivity
Biological Activity
(3'-Nitro[1,1'-biphenyl]-3-yl)methanol is a compound of interest within medicinal chemistry and pharmacology due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a biphenyl structure with a nitro group and a hydroxymethyl substituent, contributing to its unique chemical properties. The presence of the nitro group is significant as it can influence the compound's reactivity and interactions with biological targets.
1. Anticancer Activity
Research has indicated that biphenyl derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death .
Table 1: Summary of Anticancer Studies on Biphenyl Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |
4-Nitrobiphenyl | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
2-Nitrobiphenyl | A549 (lung cancer) | 8 | Mitochondrial dysfunction |
2. Antimicrobial Activity
The antimicrobial potential of biphenyl derivatives has been extensively studied. Similar compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Table 2: Antimicrobial Efficacy of Biphenyl Compounds
Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | Staphylococcus aureus | 32 | Bactericidal |
4-Nitrobiphenyl | Escherichia coli | 64 | Bacteriostatic |
2-Nitrobiphenyl | Pseudomonas aeruginosa | 16 | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased ROS production, contributing to oxidative stress in target cells.
- Cell Cycle Arrest : Some studies indicate that biphenyl derivatives may cause cell cycle arrest at specific phases, preventing cancer cell division .
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on HeLa cells, researchers observed significant apoptosis rates at concentrations as low as 10 µM. The study utilized flow cytometry to analyze cell viability and apoptotic markers, confirming the compound's effectiveness in inducing cancer cell death.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating strong bactericidal activity. This study highlights the potential for developing new antimicrobial agents based on biphenyl derivatives.
Properties
CAS No. |
893743-31-2 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[3-(3-nitrophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11NO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2 |
InChI Key |
WLNYHFRSZASVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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